![molecular formula C10H11BrN2O B1450428 1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one CAS No. 1498996-35-2](/img/structure/B1450428.png)
1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one
Overview
Description
The compound “1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one” is likely to be an organic compound containing a bromine atom, a methyl group, and an imidazolidin-2-one group attached to a phenyl ring. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazolidin-2-one ring, possibly through a cyclization reaction, and the introduction of the bromine and methyl groups onto the phenyl ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a bromine atom and a methyl group at the 5th position, and an imidazolidin-2-one group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring, as well as the imidazolidin-2-one group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase its molecular weight and possibly its boiling point .Scientific Research Applications
Drug Discovery
The unique properties and reactivity of this compound make it widely used in drug discovery. Its diverse applications include the development of new antidiabetic drugs with novel targets and mechanisms.
Organic Synthesis
The compound is used in organic synthesis due to its unique properties and reactivity. It contains a pyrrolidine ring, a five-membered ring with a nitrogen atom, known for its conformational flexibility and presence in many biologically active molecules.
Material Science
In material science, this compound is used due to its unique properties and reactivity. It contains a substituted aromatic ring, which can influence the molecule’s electronic properties and reactivity.
Chemical Reactions Analysis
The compound is susceptible to various chemical reactions. The pyrrolidine nitrogen might be susceptible to further alkylation reactions with suitable reagents. Depending on the reaction conditions, the aromatic ring could undergo further halogenation or other substitution reactions.
Safety and Hazards
While using this compound, safety measures should be taken into account. Aromatic bromides can irritate skin and eyes upon contact. While the compound doesn’t possess an amine group directly, further N-alkylation could result in the formation of an amine, which can have various toxicities depending on the specific structure.
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVDOYPSKNCQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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